(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol
Overview
Description
(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photosensitive Protecting Groups
Photosensitive protecting groups, including those based on nitrophenyl derivatives, have significant implications in synthetic chemistry. They offer a promising avenue for the development of light-sensitive compounds that can be selectively activated or deactivated. This approach has applications in the synthesis of complex molecules, where precision and specificity are crucial (Amit, Zehavi, & Patchornik, 1974).
Coordination Chemistry and Biological Properties
1-(Acyl/aroyl)-3-(substituted) thioureas, which can be structurally related to nitrophenyl derivatives, serve as ligands in coordination chemistry. These compounds have shown potential applications in forming transition metal complexes, which are relevant for their novel applications in biology and medicine. The versatility and detailed structural properties of these complexes highlight their promise in interdisciplinary research, merging chemistry with biological applications (Saeed, Flörke, & Erben, 2014).
Development of Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol, which share structural similarities with (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol, have been utilized in the development of fluorescent chemosensors. These chemosensors are capable of detecting a wide range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. This application demonstrates the potential of nitrophenyl derivatives in analytical chemistry and environmental monitoring (Roy, 2021).
Near-Infrared Spectroscopy Applications
Near-infrared spectroscopy (NIRS) applications in pharmaceutical sciences have expanded, showing the significance of understanding the interaction between NIR radiation and materials. The separation of absorption and scattering in NIRS, relevant to the study of compounds like this compound, enhances the robustness of pharmaceutical analyses. This application underscores the compound's potential relevance in the non-destructive characterization and quality control of pharmaceuticals (Shi & Anderson, 2010).
Properties
IUPAC Name |
(1R)-1-(4-methyl-3-nitrophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEJLWMIIDXXMN-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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